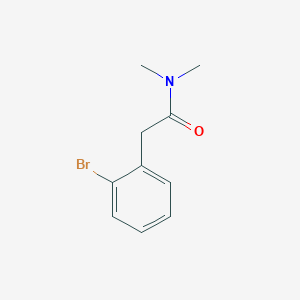

2-(2-Bromophenyl)-N,N-dimethylacetamide

Descripción general

Descripción

The compound "2-(2-Bromophenyl)-N,N-dimethylacetamide" is a chemical that would likely share characteristics with the compounds studied in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar bromophenyl derivatives and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of bromophenyl derivatives is often achieved through methods that yield good results. For instance, the synthesis of antipyrine derivatives with bromo substituents has been reported to produce good yields and can be characterized spectroscopically . Similarly, the synthesis of diorganotin bromides with bromophenyl groups has been described, indicating that such compounds can be synthesized with specific substituents that influence their solubility and stability . These methods could potentially be adapted for the synthesis of "2-(2-Bromophenyl)-N,N-dimethylacetamide."

Molecular Structure Analysis

The molecular structure of bromophenyl derivatives is often characterized using X-ray crystallography. For example, the antipyrine derivatives mentioned in one study crystallize in the monoclinic P21/c space group, and their structure is stabilized by various intermolecular interactions . Another study on a different bromophenyl compound reveals that the bromophenyl fragment can significantly influence the dihedral angles within the molecule, affecting its overall geometry . These findings suggest that "2-(2-Bromophenyl)-N,N-dimethylacetamide" would also have a well-defined molecular structure influenced by the presence of the bromophenyl group.

Chemical Reactions Analysis

The reactivity of bromophenyl derivatives can be quite varied. In one case, the addition of sulfur or selenium to a nitrophenyl selenide ion in N,N-dimethylacetamide leads to the formation of new species, which can be further reacted with benzyl bromide to yield selenenyl sulfide products . This indicates that bromophenyl compounds can participate in nucleophilic substitution reactions, which could be relevant for the chemical reactions of "2-(2-Bromophenyl)-N,N-dimethylacetamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the solubility of diorganotin bromides with bromophenyl groups is highly dependent on the nature of the organic substituents attached to the tin atom . The crystal packing and intermolecular interactions, such as hydrogen bonds and C-H⋯π contacts, play a significant role in the stability of these compounds . These properties would be important to consider when analyzing "2-(2-Bromophenyl)-N,N-dimethylacetamide," as they would affect its behavior in different environments and its potential applications.

Aplicaciones Científicas De Investigación

-

ABAD inhibitors

- Summary : 2-(2-Bromophenyl)pyrrolidine plays a crucial role in the preparation of ABAD inhibitors, which are significant in the treatment of diseases such as Alzheimer’s and cancer .

- Methods : The synthesis of these inhibitors involves organic reactions like substitution and cyclization .

- Results : Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors I and II offer promising therapeutic potential. These inhibitors are characterized by their structural diversity, with functional groups that contribute to their pharmacological activity .

-

Bcl-2 inhibitors

- Summary : 2-(2-Bromophenyl)pyrrolidine is also used in the preparation of N-(phenylsulfonyl)benzamides, which are utilized as Bcl-2 inhibitors .

- Methods : The synthesis of these inhibitors also involves organic reactions .

- Results : These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-bromophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYABPBCYOWJRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512272 | |

| Record name | 2-(2-Bromophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-N,N-dimethylacetamide | |

CAS RN |

76016-35-8 | |

| Record name | 2-(2-Bromophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

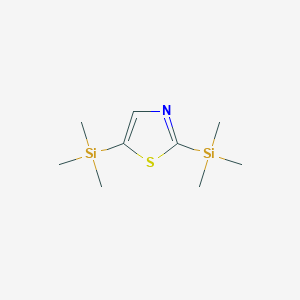

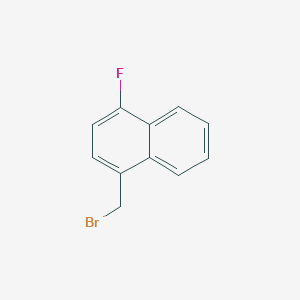

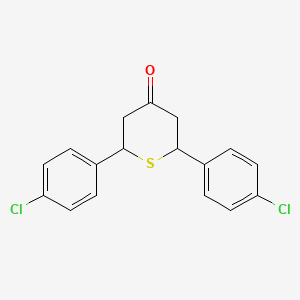

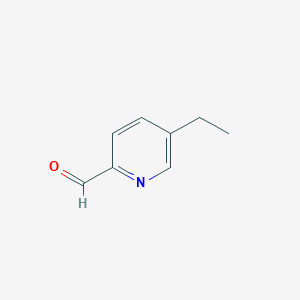

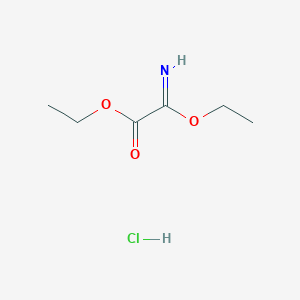

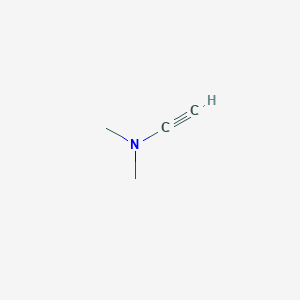

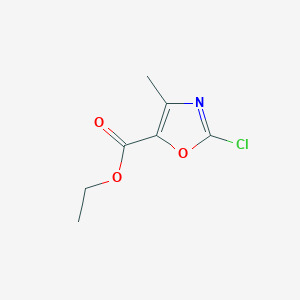

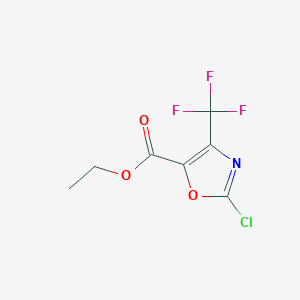

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

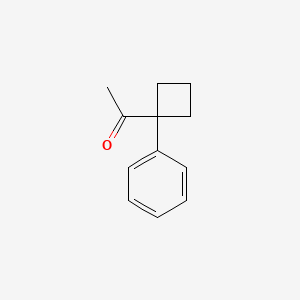

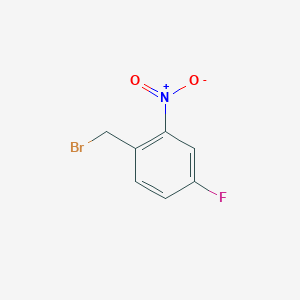

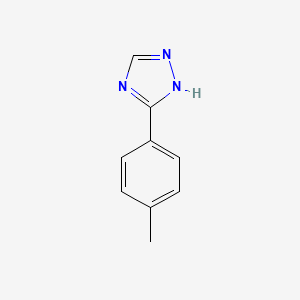

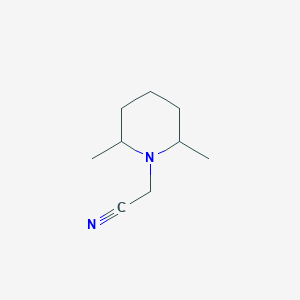

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.